molecular formula C14H14N2O4 B3001630 2-(4-acetamido-3-acetyl-1H-indol-1-yl)acetic acid CAS No. 1435804-67-3

2-(4-acetamido-3-acetyl-1H-indol-1-yl)acetic acid

Cat. No.: B3001630
CAS No.: 1435804-67-3
M. Wt: 274.276
InChI Key: XRBNQGFCHQENRI-UHFFFAOYSA-N
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Description

2-(4-acetamido-3-acetyl-1H-indol-1-yl)acetic acid is an organic compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is particularly interesting due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-acetamido-3-acetyl-1H-indol-1-yl)acetic acid typically involves the construction of the indole ring followed by functionalization at specific positions. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring . Subsequent steps include acetylation and acetamidation to introduce the acetamido and acetyl groups at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to achieve high yields and purity. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(4-acetamido-3-acetyl-1H-indol-1-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its reduced forms, such as amines or alcohols.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .

Scientific Research Applications

2-(4-acetamido-3-acetyl-1H-indol-1-yl)acetic acid has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying indole chemistry.

    Biology: The compound is used in studies related to cell signaling, enzyme inhibition, and receptor binding.

    Medicine: Potential therapeutic applications include anticancer, antiviral, and anti-inflammatory activities.

    Industry: It may be used in the development of new materials, dyes, and agrochemicals

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-acetamido-3-acetyl-1H-indol-1-yl)acetic acid is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its acetamido and acetyl groups may enhance its binding affinity to certain targets and modulate its reactivity compared to other indole derivatives .

Properties

IUPAC Name

2-(4-acetamido-3-acetylindol-1-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4/c1-8(17)10-6-16(7-13(19)20)12-5-3-4-11(14(10)12)15-9(2)18/h3-6H,7H2,1-2H3,(H,15,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRBNQGFCHQENRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN(C2=CC=CC(=C21)NC(=O)C)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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